2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole and 1,2,4-triazole, both of which are heterocyclic compounds with nitrogen atoms. These types of compounds are often used in medicinal chemistry and drug design due to their structural complexities .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzo[d]thiazole derivative with a 1,2,4-triazole derivative. There are many methods for synthesizing these types of compounds, including microwave-assisted procedures .Scientific Research Applications
Subheading
Synthesis and Antibacterial PropertiesSome derivatives of 1,2,4-triazole, including structures similar to 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide, have been synthesized and tested for their antibacterial properties. For instance, compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have demonstrated antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
Anticancer Properties
Subheading
Anticancer Activity in Triazole DerivativesResearch has shown that certain 1,2,4-triazole derivatives exhibit significant anticancer activity. For example, derivatives of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides demonstrated high selectivity against melanoma and breast cancer in laboratory tests (Ostapiuk et al., 2015).
Structure-Activity Relationship Studies
Subheading
Investigating the Potency of Triazole DerivativesStructure-Activity Relationship (SAR) studies on compounds similar to this compound have been conducted to determine how different moieties affect their potency. This includes investigations into the anticonvulsant and CNS depressant activities of these compounds (Kumudha, 2016).
Future Directions
Mechanism of Action
Benzothiazoles
The benzothiazole moiety is a common structural component in a variety of biologically active compounds. It is found in a wide range of pharmaceuticals and agrochemicals due to its diverse biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties .
Triazoles
Triazoles are another important class of compounds with a wide range of biological activities. They are known for their antifungal, antibacterial, and antiviral properties. Some triazoles are used in cancer treatment due to their ability to inhibit angiogenesis .
Phenylacetamides
Phenylacetamides are a class of organic compounds known for their analgesic and anti-inflammatory properties. They are used in the treatment of pain and inflammation .
Properties
IUPAC Name |
2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)30-22(15-29-20-13-7-8-14-21(20)34-25(29)32)27-28-24(30)33-16-23(31)26-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZPXUCAZZHBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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